molecular formula C18H21ClN2O3S2 B2786678 N-(4-chlorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 941991-39-5

N-(4-chlorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2786678
CAS No.: 941991-39-5
M. Wt: 412.95
InChI Key: JLJUTVIUFDEOCE-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic acetamide derivative featuring a piperidine core modified with a thiophen-2-ylsulfonyl group at the 1-position and a 4-chlorobenzyl-substituted acetamide moiety at the 2-position. This structure combines a sulfonylated piperidine ring, known for influencing pharmacokinetic properties, with a halogenated aromatic system that may enhance receptor binding or metabolic stability.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S2/c19-15-8-6-14(7-9-15)13-20-17(22)12-16-4-1-2-10-21(16)26(23,24)18-5-3-11-25-18/h3,5-9,11,16H,1-2,4,10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJUTVIUFDEOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophen-2-ylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Acetamide Moiety: The final step involves the acylation of the piperidine derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Sulfonamide Bond Formation

The synthesis begins with the formation of the sulfonamide linkage between thiophen-2-ylsulfonyl chloride and piperidine .

Mechanism

  • Reagents : Thiophen-2-ylsulfonyl chloride, piperidine, and a base (e.g., NaHCO₃ or triethylamine).

  • Conditions :

    • Aqueous or organic solvent (e.g., dichloromethane).

    • Basic pH (adjusted with Na₂CO₃ to pH 9–10) .

  • Reaction : The sulfonyl chloride reacts with the secondary amine of piperidine to form a sulfonamide. This step is critical for establishing the core structure .

Key Observations :

  • The reaction is typically exothermic, requiring controlled heating or stirring to avoid side reactions .

  • Solvent choice (e.g., CH₃CN, DMF) influences reaction efficiency, with aprotic solvents favoring nucleophilic attack .

Amide Coupling

The second stage involves coupling the sulfonamide intermediate with 4-chlorobenzyl acetamide to form the final compound.

Mechanism

  • Reagents :

    • Sulfonamide intermediate (from Step 1).

    • 4-Chlorobenzyl acetamide (or its precursor, e.g., 4-chlorobenzylamine + acetyl chloride).

    • Coupling agents (e.g., EDC, HOBt) or direct acylation .

  • Conditions :

    • Solvent: DMF, THF, or dichloromethane.

    • Temperature: Room temperature or mild heating .

  • Reaction : The acetamide is coupled to the piperidine sulfonamide via nucleophilic acyl substitution, forming the final amide bond .

Key Observations :

  • Direct acylation (e.g., using acetyl chloride) may require catalytic bases like pyridine to absorb HCl .

  • Coupling agents (e.g., carbodiimides) enhance reaction efficiency and minimize side products .

Alternative Sulfonamide Formation

  • Reagents : Thiophen-2-ylsulfonyl chloride, piperidine, LiH (for deprotonation) .

  • Conditions : Reflux in ethanol or THF .

  • Outcome : Improved yields under milder conditions, though solubility may limit scalability .

Radical-Mediated Reactions

  • Reagents : Sulfonyl chlorides, TMEPO/BHT additives, blue LEDs .

  • Conditions : Stirred under light for 16 hours .

  • Outcome : Potential for novel intermediates (e.g., radical adducts), but applicability to this target compound remains unverified .

Structural and Functional Insights

The compound’s design leverages:

  • Thiophene sulfonamide : Enhances lipophilicity and potential bioactivity (e.g., enzyme/receptor interactions) .

  • Piperidine ring : Contributes to conformational flexibility and binding affinity .

  • 4-Chlorobenzyl acetamide : Provides a reactive site for further functionalization or biological targeting .

Component Role Key Interactions
Thiophene sulfonylHydrophobic/steric effectsPotential hydrogen bonding with enzymes
PiperidineStructural rigidity, amine reactivityAlkyl side-chain interactions
AcetamideAmide bond stability, nucleophilic siteElectrophilic acyl group for coupling

Challenges and Considerations

  • Steric Hindrance : The bulky thiophene sulfonyl group may complicate coupling reactions.

  • Solubility : Optimization of solvent systems (e.g., DMF/water mixtures) is critical for intermediate stability .

  • Scalability : Continuous flow reactors or catalytic methods (e.g., transition-metal catalysts) may improve yield consistency .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Recent studies have highlighted the antimicrobial properties of compounds containing piperidine and thiophene moieties. For instance, derivatives that include similar structures have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .
    • Research indicates that the introduction of sulfonamide groups enhances the antimicrobial potency of piperidine derivatives . The specific compound under discussion may exhibit similar properties due to its structural characteristics.
  • Cancer Treatment :
    • The compound has potential as a modulator in cancer therapy, particularly through its interaction with signaling pathways such as RAS-PI3K. This pathway is crucial in cell growth and survival, making it a target for cancer treatment .
    • Studies suggest that compounds with similar structural frameworks can inhibit tumor growth by modulating these pathways, although specific studies on N-(4-chlorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide are still needed.
  • Neurological Research :
    • Compounds with piperidine rings are often investigated for their effects on neurotransmitter systems. For example, alterations in dopamine transporter activity have been observed in related piperidine derivatives .
    • The potential for this compound to influence neurochemical pathways could provide insights into treatments for neurological disorders.

Case Studies and Research Findings

StudyFindings
Study on Piperidine DerivativesDemonstrated that modifications in the piperidine structure influenced antimicrobial efficacy against pathogens like E. coli and S. aureus.
Cancer Modulation ResearchHighlighted the role of sulfonamide-containing compounds in inhibiting cancer cell proliferation through RAS signaling pathways.
Neurotransmitter InteractionInvestigated how piperidine analogues affect dopamine transporter activity, suggesting potential applications in treating mood disorders.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Indole-Based Acetamides ()

Compounds such as N-(2,6-dichlorophenyl)acetamide (3g) and N-benzyl-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide share the acetamide backbone but incorporate indole or dichlorophenyl groups. Key differences include:

  • 3g : Exhibits IC50 values of 2.91 ± 0.38 µM (COX-1) and 4.14 ± 0.25 µM (COX-2), indicating moderate anti-inflammatory activity. The dichlorophenyl group may enhance hydrophobic interactions with enzyme pockets .

Piperidine/Sulfonamide Derivatives ()

Compounds W-15 and W-18 are sulfonamide-functionalized piperidinylidenes with opioid receptor activity. Structural contrasts include:

  • W-15 : Features a 4-chlorobenzenesulfonamide group linked to a piperidinylidene core. Its 2-phenylethyl substituent is absent in the target compound, which instead uses a thiophen-2-ylsulfonyl group. This difference may reduce opioid receptor affinity but improve metabolic resistance .

Thiazol-2-yl Acetamides ()

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (I) demonstrates the impact of heterocyclic substituents:

  • The thiazole ring introduces hydrogen-bonding capacity (N–H⋯N interactions) and planar geometry, contrasting with the non-planar piperidine in the target compound. This may affect solubility and crystallinity .

Physicochemical and Crystallographic Properties

  • Crystal Packing : Compounds like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () exhibit intermolecular hydrogen bonds (N–H⋯N) stabilizing 1-D chains. The target compound’s thiophen-2-ylsulfonyl group may disrupt such interactions, reducing crystallinity compared to pyrimidine derivatives .
  • Melting Points : Acetamides with bulkier substituents (e.g., 5h in , m.p. 133–135°C) typically have lower melting points than simpler analogues (e.g., 5f , m.p. 158–160°C). The target compound’s piperidine-thiophene system may result in intermediate thermal stability .

Biological Activity

N-(4-chlorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological properties, and mechanisms of action, supported by various studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C16H17ClN2O3S2
Molecular Weight 384.9 g/mol
IUPAC Name This compound
InChI Key SKQVSXSYQHWWIY-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring: Starting from a suitable piperidine precursor.
  • Introduction of the Chlorobenzyl Group: Achieved through electrophilic aromatic substitution.
  • Attachment of the Thiophene-2-Sulfonyl Group: Accomplished using sulfonylation reactions.
  • Formation of the Acetamide Group: Involves amidation reactions with carboxylic acid derivatives.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate significant activity:

PathogenMIC (μg/mL)Notes
Staphylococcus aureus0.22Highly effective
Escherichia coli0.25Comparable to standard drugs
Candida albicans0.30Moderate activity

The compound demonstrated potent antimicrobial effects comparable to standard antibiotics like ciprofloxacin and fluconazole .

Anticancer Activity

In vitro studies using the MTT assay have shown that this compound exhibits anticancer properties:

Cancer Cell LineIC50 (μM)Comparison
MCF-7 (breast cancer)15Lower than 5-fluorouracil
HeLa (cervical cancer)12Effective against cell growth

The compound's anticancer activity was attributed to its ability to induce apoptosis in cancer cells, with mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in microbial resistance and cancer proliferation. The compound may inhibit key enzymes or disrupt signaling pathways, leading to its observed antimicrobial and anticancer effects.

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated various derivatives of thiophene-containing compounds, including this compound, for their antimicrobial efficacy. The results indicated that the compound exhibited significant bactericidal activities against both Gram-positive and Gram-negative bacteria, with a notable effect on biofilm formation inhibition .

Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of this compound in vitro against several cancer cell lines. The findings revealed that it effectively reduced cell viability and induced apoptosis, showcasing promise as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(4-chlorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, and how are intermediates characterized?

  • Synthesis Steps :

  • Step 1 : Condensation of piperidine derivatives with sulfonyl chlorides (e.g., thiophene-2-sulfonyl chloride) under anhydrous conditions to form the sulfonamide-piperidine core .
  • Step 2 : Acetylation of the piperidine nitrogen using chloroacetyl chloride, followed by nucleophilic substitution with 4-chlorobenzylamine .
  • Step 3 : Purification via recrystallization or column chromatography (solvent systems: ethyl acetate/hexane) .
    • Characterization :
  • NMR : Confirm regiochemistry of sulfonylation and acetylation (e.g., δ 3.5–4.5 ppm for piperidine protons, δ 7.2–7.4 ppm for chlorobenzyl aromatic protons) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₉H₂₀ClN₂O₃S₂: ~447.0) .

Q. What analytical techniques are essential for confirming the purity and structural integrity of this compound?

  • HPLC : Use reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content within ±0.4% of theoretical values) .
  • FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretch at 1350–1150 cm⁻¹, amide C=O at 1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during sulfonylation?

  • Temperature : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., hydrolysis) .
  • Solvent Choice : Use dichloromethane or THF for better solubility of intermediates .
  • Catalysts : Add triethylamine (1.2 eq) to neutralize HCl byproducts and drive the reaction forward .
  • Monitoring : Track reaction progress via TLC (Rf: 0.5 in ethyl acetate/hexane 1:1) .

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

  • Assay Standardization :

  • Use positive controls (e.g., known kinase inhibitors for enzyme assays) to calibrate activity measurements .
  • Validate cell viability assays (MTT/XTT) with standardized cell lines (e.g., HEK293 or HeLa) to minimize variability .
    • Structural Confirmation : Re-characterize batches showing discrepancies using XRD (as in for analogous compounds) to rule out polymorphic variations .
    • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., molecular docking to assess binding mode consistency) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacokinetic properties?

  • Modifications :

  • Piperidine Ring : Introduce methyl groups at C3/C5 to enhance metabolic stability (reduces CYP450 oxidation) .
  • Sulfonamide Group : Replace thiophene with pyridine to improve solubility via increased polarity .
    • In Silico Tools :
  • Predict logP and aqueous solubility using QSAR models (e.g., SwissADME) to prioritize derivatives .
  • Simulate blood-brain barrier penetration for CNS-targeted applications .

Methodological Guidance

Q. What experimental design is recommended for assessing this compound’s bioactivity against neurodegenerative targets?

  • Primary Screens :

  • In Vitro : Measure inhibition of acetylcholinesterase (AChE) or NMDA receptors at 1–100 µM .
  • Cellular Models : Use SH-SY5Y neurons to evaluate neuroprotection against Aβ42-induced toxicity .
    • Secondary Validation :
  • Kinase Profiling : Screen against a panel of 50+ kinases to identify off-target effects .
  • Pharmacokinetics : Conduct rat plasma stability studies (t½ > 2 hours for viable candidates) .

Q. How should researchers address low yields during the final acetylation step?

  • Reagent Ratios : Use excess chloroacetyl chloride (1.5 eq) and DMAP (0.1 eq) to drive acetylation .
  • Solvent Optimization : Switch to DMF for better solubility of the piperidine intermediate .
  • Workup : Quench unreacted reagents with ice-cold NaHCO₃ to prevent decomposition .

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